molecular formula C12H12N2O B1443391 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1250582-63-8

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1443391
M. Wt: 200.24 g/mol
InChI Key: YKCPYVUELNKYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is a red solid with a melting point of 237-239 °C . The compound has been used in the synthesis of various biologically active compounds .


Molecular Structure Analysis

The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at various frequencies, indicating the presence of different functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a red solid with a melting point of 237-239 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its physical and chemical properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One of the notable applications of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives is in the synthesis of compounds with potent antimicrobial and antifungal properties. For instance, compounds synthesized from heteroaryl pyrazole derivatives, including those similar in structure to 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been evaluated for their biological activities against various bacterial and fungal strains. These studies revealed a significant dependency of antimicrobial activity on the type of Schiff base moiety used. Furthermore, cytotoxicity evaluations indicated the absence of cytotoxic activity in the prepared derivatives, making them potential candidates for further pharmacological investigations (Hamed et al., 2020).

Synthesis and Structural Analysis

The chemical synthesis and structural characterization of pyrazole derivatives have been a focus of research, offering insights into their potential applications in material science and pharmaceuticals. For example, efficient methods have been developed for synthesizing pyrazole-appended quinolinyl chalcones, demonstrating promising antimicrobial properties and moderate antioxidant activity. These methods highlight the role of pyrazole derivatives in developing new therapeutic agents with specific biological activities (Prasath et al., 2015).

Analgesic and Anticonvulsant Properties

Research into the medical applications of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has also uncovered their potential for treating pain and seizures. Studies have shown that certain pyrazole analogues possess significant anticonvulsant and analgesic activities, laying the groundwork for the development of new drugs targeting these conditions. The exploration of structure-activity relationships among these compounds has been instrumental in identifying promising candidates for preclinical development (Viveka et al., 2015).

Environmental and Green Chemistry

The synthesis of pyrazole derivatives in ionic liquids represents an environmentally friendly approach to chemical synthesis, aligning with the principles of green chemistry. This method not only improves the yield of such compounds at room temperature but also minimizes the environmental impact of their production, showcasing the versatility of pyrazole derivatives in sustainable chemical practices (Hangarge & Shingare, 2003).

properties

IUPAC Name

1-ethyl-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCPYVUELNKYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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